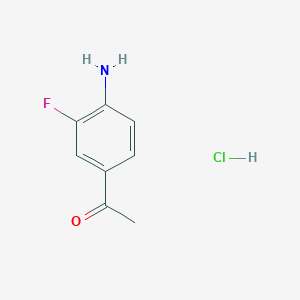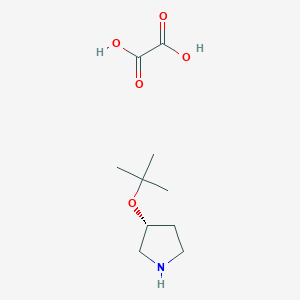
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Descripción general
Descripción
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is a compound that combines a pyrrolidine derivative with oxalic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The tert-butoxy group attached to the pyrrolidine ring enhances its stability and lipophilicity. Oxalic acid, a dicarboxylic acid, is often used as a counterion to form salts with various organic compounds, improving their solubility and stability.
Aplicaciones Científicas De Investigación
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(tert-butoxy)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Formation of the Oxalate Salt: The final step involves the reaction of (3R)-3-(tert-butoxy)pyrrolidine with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic solution under mild conditions.
Industrial Production Methods
Industrial production of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of (3R)-3-(tert-butoxy)pyrrolidine.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Oxalic acid, as a counterion, improves the compound’s solubility and stability, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(tert-butoxy)pyrrolidine: Lacks the oxalic acid component, resulting in different solubility and stability properties.
(3R)-3-(tert-butoxy)pyrrolidine, hydrochloride: Uses hydrochloric acid as the counterion instead of oxalic acid, affecting its solubility and stability.
(3R)-3-(tert-butoxy)pyrrolidine, sulfate: Uses sulfuric acid as the counterion, leading to different chemical and physical properties.
Uniqueness
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is unique due to the combination of the pyrrolidine ring, tert-butoxy group, and oxalic acid. This combination enhances the compound’s stability, solubility, and bioavailability, making it a valuable tool in various scientific research and industrial applications.
Propiedades
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXVLLXTWMPDA-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


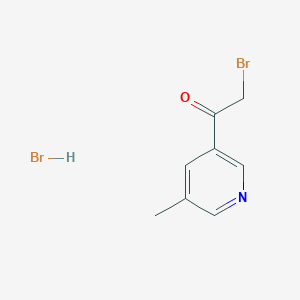
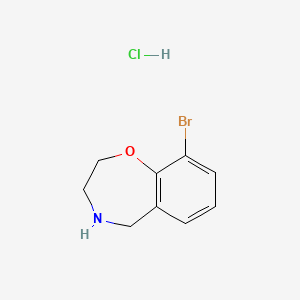
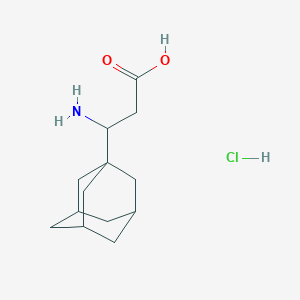
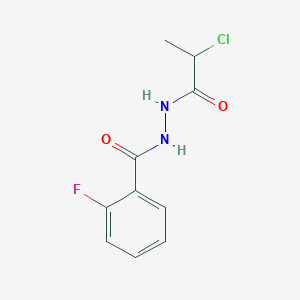


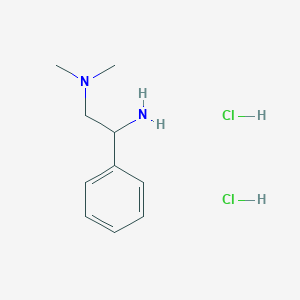


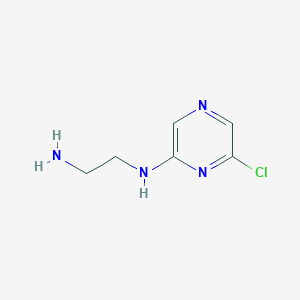
![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)
